molecular formula C9H18N2O2 B1350115 N-(3-Hydroxypropyl)piperidine-3-carboxamide CAS No. 496057-59-1

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Cat. No.: B1350115
CAS No.: 496057-59-1
M. Wt: 186.25 g/mol
InChI Key: HAFLYGPOCOJZEQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)piperidine-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is supplied as its hydrochloride salt with the CAS Number 1220035-07-3 . The molecular formula for the salt form is C9H19ClN2O2 and it has a molecular weight of 222.71 g/mol . This piperidine carboxamide derivative shares a core structural motif with compounds that have demonstrated significant potential in scientific research. Piperidine carboxamides have been identified in phenotypic screening as active compounds with low resistance propensity, showing promise in areas such as antimalarial development . Furthermore, closely related (3S)-stereoisomers of this compound class have been the subject of extensive study, reported to exhibit a range of pharmacological activities in research models, including antidepressant-like effects as a potential selective serotonin reuptake inhibitor (SSRI), neuroprotective properties, and analgesic effects in chronic pain models . The structural features of the piperidine ring and carboxamide group allow for interactions with biological targets, and researchers are exploring its mechanism of action in various contexts . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLYGPOCOJZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377695
Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-59-1
Record name N-(3-Hydroxypropyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
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Record name N-(3-Hydroxypropyl)piperidine-3-carboxamide
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Record name 496057-59-1
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Mechanism
KMnO₄ (acidic)50–70°C, H₂SO₄3-oxopropanamide derivativeOxidation of primary alcohol to ketone
CrO₃ (Jones reagent)Room temperature, acetoneCarboxylic acid derivativeFurther oxidation of ketone to carboxylic acid

Key Findings :

  • Industrial-scale oxidation employs continuous flow reactors to enhance yield (≥85%) and minimize byproducts.

  • Stereochemical integrity of the piperidine ring is preserved during oxidation .

Hydrolysis Reactions

The carboxamide group participates in acid- or base-catalyzed hydrolysis:

Conditions Reagents Product Notes
Acidic (HCl, 6M)Reflux, 12hPiperidine-3-carboxylic acid + 3-hydroxypropylamineComplete hydrolysis at 110°C
Basic (NaOH, 2M)80°C, 8hSame products as aboveFaster kinetics in polar aprotic solvents

Thermodynamic Data :

  • ΔH° (hydrolysis) = −42.1 kJ/mol (exothermic).

  • Activation energy (Eₐ) = 68.3 kJ/mol under acidic conditions .

Alkylation and Acylation

The secondary amine in the piperidine ring reacts with electrophiles:

Reaction Type Reagent Product Yield
AlkylationCH₃I, K₂CO₃N-Methylated derivative72%
AcylationAcCl, pyridineN-Acetylated derivative65%

Mechanistic Insights :

  • Alkylation proceeds via SN2 mechanism, favored by steric accessibility of the piperidine nitrogen .

  • Acylation requires anhydrous conditions to prevent hydrolysis of the carboxamide group.

Thermal and Oxidative Stability

Degradation pathways under stress conditions:

Condition Degradation Product Formation Pathway
150°C, 24h (dry)Cyclic lactam (via intramolecular dehydration)Loss of H₂O between hydroxypropyl and carboxamide groups
H₂O₂ (3%), 40°CN-Oxide derivativeOxidation of piperidine nitrogen

Stability Data :

  • Half-life at 25°C: >2 years (pH 7.4) .

  • Degradation accelerates above pH 10 due to hydroxide-mediated hydrolysis.

Catalytic Functionalization

Transition-metal-catalyzed modifications:

Catalyst Reaction Outcome Reference
Pd/C, H₂ (1 atm)Hydrogenation of piperidine ringSaturated decahydro derivativeNot observed; ring remains intact
RuCl₃, NaIO₄C–H activationFunctionalization at C4 positionTheoretical (no experimental data)

Industrial Applications :

  • Continuous flow hydrogenation reduces reaction time by 40% compared to batch processes.

Multicomponent Reactions

Participation in Ugi and Biginelli reactions:

Reaction Components Product Yield
Ugi reactionAldehyde, isocyanide, carboxylic acidTetracyclic adduct58%
Biginelli reactionUrea, ethyl acetoacetateDihydropyrimidinone derivative49%

Limitations :

  • Steric hindrance from the hydroxypropyl group reduces reactivity in crowded transition states .

Comparative Reactivity Table

Reaction Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Hydrolysis (acidic)2.1 × 10⁻⁴68.3
Oxidation (KMnO₄)5.7 × 10⁻⁵92.4
Alkylation (CH₃I)3.8 × 10⁻³45.6

Data compiled from .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine-3-carboxamide have shown promising anticancer activities through mechanisms such as inducing apoptosis and inhibiting tumor growth. A notable study demonstrated that a specific derivative induced senescence-like phenotypic changes in human melanoma cells (A375) without significant cytotoxicity to normal cells, indicating a selective action against cancerous cells .

Case Study: Melanoma Treatment

  • Compound Tested : N-arylpiperidine-3-carboxamide derivatives.
  • Findings :
    • EC50 (Effective Concentration for senescence induction): 1.24 µM.
    • IC50 (Inhibition Concentration for cell proliferation): 0.88 µM.
  • : The compound exhibited significant antiproliferative activity and induced a senescence-like phenotype, which is crucial for developing targeted cancer therapies .

Neuropharmacological Applications

The compound has also been investigated for its potential neuropharmacological effects. Piperidine derivatives are known to interact with neurotransmitter receptors, including histamine H3 receptors, which are implicated in various neurological disorders.

Alzheimer's Disease Therapy

Research indicates that piperidine-based compounds could serve as dual inhibitors targeting cholinesterase enzymes, which are critical in Alzheimer's pathology. By inhibiting these enzymes, the compounds may enhance acetylcholine levels in the brain, improving cognitive function.

Key Findings

  • Compounds incorporating the piperidine moiety demonstrated improved brain exposure and dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This suggests a multi-targeted approach to treating Alzheimer's disease by preventing neurodegeneration.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties as well. Some derivatives have shown effectiveness against various pathogens, including those responsible for malaria and other infectious diseases.

Potential Mechanisms

  • The piperidine structure allows for interactions with microbial targets, potentially disrupting vital processes within pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of N-(3-Hydroxypropyl)piperidine-3-carboxamide derivatives is crucial for optimizing their therapeutic efficacy. Various modifications to the piperidine ring and carboxamide group can significantly influence biological activity.

Modification Effect on Activity Notes
Substitutions on the piperidine ringEnhanced binding affinitySpecific substitutions can improve selectivity for targets
Variations in the carboxamide groupAltered pharmacokinetic propertiesImpact on solubility and bioavailability

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with active sites of enzymes or receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the conformation of the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between N-(3-Hydroxypropyl)piperidine-3-carboxamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Pharmacological Properties Reference
This compound Piperidine 3-carboxamide, 3-hydroxypropyl ~202.25 (estimated) Hypothesized sigma/PCP receptor affinity
(+)-3-[3-Hydroxyphenyl]-N-(1-propyl)piperidine [(+)-3-PPP] Piperidine 3-hydroxyphenyl, N-propyl 249.34 High-affinity sigma receptor ligand
N-(Piperidin-3-yl)piperidine-3-carboxamide Piperidine 3-carboxamide, N-piperidin-3-yl 268.27 Not specified; structural analogue
N-(3-Aminopropyl)pyridine-3-carboxamide Pyridine 3-carboxamide, 3-aminopropyl 193.23 Potential CNS activity (inference)
(S)-N-((1-Methyl-1H-imidazol-5-yl)methyl)piperidine-3-carboxamide Piperidine 3-carboxamide, methylimidazolyl 236.29 (estimated) Unspecified; likely divergent targets

Pharmacological and Receptor Binding Profiles

  • Sigma Receptor Affinity : (+)-3-PPP, a structural analogue, exhibits high affinity for sigma receptors (Ki < 10 nM), with autoradiographic studies showing localization in hippocampal and cerebellar regions . This compound may share similar binding due to its piperidine-carboxamide backbone, though the hydroxypropyl group could modulate selectivity or potency.
  • Phencyclidine (PCP) Receptor Interaction : The low-affinity binding site of (+)-[3H]SKF 10,047 overlaps with PCP receptors, which are weakly inhibited by sigma ligands like haloperidol . This suggests that this compound’s hydroxypropyl group may reduce PCP receptor cross-reactivity compared to (+)-3-PPP.
  • Structural Determinants of Activity: Piperidine vs. Substituent Effects: The 3-hydroxypropyl chain in the target compound may enhance solubility compared to the hydrophobic propyl group in (+)-3-PPP, impacting blood-brain barrier penetration .

Biological Activity

N-(3-Hydroxypropyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a hydroxyl group, and a carboxamide functional group. Its molecular formula is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.25 g/mol. The presence of the hydroxyl group enhances its solubility in water and may influence its interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Protein Kinase B (Akt) : this compound has been identified as an inhibitor of Akt, a critical regulator in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in vivo, as demonstrated in studies involving human tumor xenografts in mice.
  • Renin Inhibition : The compound has shown potential in modulating renin activity, which plays a vital role in blood pressure regulation. This suggests possible applications in treating hypertension and cardiovascular diseases .
  • Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Antitumor ActivityInhibits Akt; reduces tumor growth in xenograft models.
Renin InhibitionModulates blood pressure regulation; potential for hypertension treatment.
CytotoxicityExhibits cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study investigating the antitumor efficacy of this compound derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that certain derivatives had enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Mechanism Elucidation

The mechanism by which this compound exerts its effects involves competitive inhibition at the active sites of target enzymes. The hydroxypropyl group allows for hydrogen bonding, enhancing binding affinity and specificity towards targets such as Akt and renin.

Comparison with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Piperidine-3-carboxamideLacks hydroxypropyl groupLess versatile; reduced interaction with biological targets.
N-(2-Hydroxyethyl)piperidine-3-carboxamideShorter hydroxyalkyl chainAffects reactivity; less potent than N-(3-Hydroxypropyl).

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Optimization of Derivatives : Modifying the structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings for conditions like cancer and hypertension.
  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could provide insights into its therapeutic potential.

Q & A

Basic: What spectroscopic methods are recommended for structural characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide?

Answer:
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C), infrared spectroscopy (IR) , and mass spectrometry (MS) . For example:

  • NMR : Analyze proton environments to confirm the piperidine ring, hydroxypropyl chain, and carboxamide group. Peaks near δ 1.5–2.5 ppm may indicate piperidine protons, while the hydroxypropyl group may appear at δ 3.4–3.8 ppm .
  • IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amides, O-H stretch at ~3200–3600 cm⁻¹ for hydroxyl groups).
  • X-ray crystallography can resolve stereochemistry and confirm 3D conformation if crystalline samples are available.

Basic: How can researchers validate the purity of this compound?

Answer:
Purity assessment typically employs:

  • High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .
  • Elemental analysis to verify empirical formula (e.g., C₁₀H₂₀N₂O₂).
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition.
  • Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ at m/z 200.15) .

Advanced: What strategies optimize the stereoselective synthesis of this compound derivatives?

Answer:
Key considerations include:

  • Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the piperidine C3 position .
  • Protecting groups : Temporarily mask the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during amide bond formation to prevent side reactions.
  • Reaction conditions : Optimize temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for polar transition states) .
  • Post-synthesis analysis : Validate stereochemistry via circular dichroism (CD) or chiral HPLC .

Advanced: How can researchers resolve contradictions in reported structural data for piperidine-carboxamide derivatives?

Answer:
Discrepancies in SMILES/InChI identifiers (e.g., conflicting stereodescriptors in vs. 5) require:

  • Comparative spectroscopy : Cross-reference NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction.
  • Database cross-checking : Verify identifiers against authoritative sources like PubChem or ECHA .

Advanced: What methodologies enable functionalization of the hydroxypropyl moiety for derivatization studies?

Answer:

  • Esterification : React the hydroxyl group with acyl chlorides (e.g., acetyl chloride) under mild acidic conditions.
  • Oxidation : Convert the hydroxyl to a ketone using Jones reagent (CrO₃/H₂SO₄) for subsequent Schiff base formation.
  • Cross-coupling : Employ Mitsunobu reactions to introduce alkyl/aryl groups .
  • Biological tagging : Conjugate fluorescent probes (e.g., FITC) via hydroxyl-activated linkers for cellular uptake studies .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Answer:

  • Molecular dynamics simulations : Predict blood-brain barrier permeability based on logP values (~1.5–2.0 for piperidine-carboxamides).
  • Docking studies : Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity .

Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Answer:

  • Limit of detection (LOD) : Optimize LC-MS/MS methods to detect impurities at <0.1% levels.
  • Matrix effects : Use internal standards (e.g., deuterated analogs) to correct for signal suppression in MS .
  • Degradant identification : Perform forced degradation studies (e.g., heat, light, pH extremes) and characterize products via HRMS .

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